1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.85. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Agents : A study by Hafez, El-Gazzar, and Al-Hussain (2016) on pyrazole derivatives including 1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one revealed significant in vitro antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug doxorubicin and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Insecticidal and Antibacterial Potential
- Insecticidal and Antibacterial Activity : Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated them for insecticidal and antibacterial potential. Their study suggests the utility of these compounds in addressing agricultural pests and bacterial infections (Deohate & Palaspagar, 2020).
Molecular Docking and Antimicrobial Agents
- Molecular Docking for Anticancer and Antimicrobial Agents : Katariya, Vennapu, and Shah (2021) conducted a study on compounds including this compound, focusing on molecular docking to assess their potential as anticancer and antimicrobial agents. This study offers insights into the pharmaceutical application of these compounds (Katariya, Vennapu, & Shah, 2021).
Adenosine Receptor Affinity
- Adenosine Receptor Affinity : Research by Harden, Quinn, and Scammells (1991) explored pyrazolo[3,4-d]pyrimidines, including this compound, for their affinity to A1 adenosine receptors. This suggests a role in modulating physiological processes related to these receptors (Harden, Quinn, & Scammells, 1991).
Phosphodiesterase 9 Inhibition
- PDE9 Inhibition : A study by Wunder et al. (2005) characterized compounds including this compound as potent and selective inhibitors of phosphodiesterase 9 (PDE9), potentially useful in the treatment of Alzheimer's disease (Wunder et al., 2005).
Anti-5-Lipoxygenase Agents
- Anti-5-Lipoxygenase Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives including this compound and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating potential therapeutic applications in cancer and inflammation (Rahmouni et al., 2016).
Antitubercular Studies
- Antitubercular Studies : Vavaiya et al. (2022) researched homopiperazine-pyrimidine-pyrazole hybrids, including compounds related to this compound, for their antitubercular activity against Mycobacterium tuberculosis, suggesting a role in tuberculosis treatment (Vavaiya et al., 2022).
Mechanism of Action
Target of Action
The primary target of this compound is the SLC15A4 protein . SLC15A4 is a member of the solute carrier family and plays a crucial role in the transport of certain molecules across the cell membrane.
Mode of Action
The compound binds to the SLC15A4 protein, leading to a conformational change that disrupts its interaction with the immune adapter TASL . This binding event triggers the degradation of TASL , thereby inhibiting the function of this protein.
Biochemical Pathways
The compound’s action affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, the compound interrupts this pathway and prevents downstream proinflammatory responses .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . These properties, along with oral dosing, can lead to pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The result of the compound’s action is the prevention of downstream proinflammatory responses . This is achieved by interrupting the TLR7/8-IRF5 signaling pathway . The compound’s action also leads to the degradation of TASL , an immune adapter protein.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-13-6-8-23(9-7-13)17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-4-2-14(20)3-5-15/h2-5,10,12-13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGMHLVAPJYGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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